4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde
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Overview
Description
4-(4-Bromophenyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with thioamide under acidic conditions to form the thiazole ring . The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates and products.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid.
Reduction: 4-(4-bromophenyl)-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde in biological systems involves its interaction with cellular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication . Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
- 4-(4-Bromophenyl)-thiazol-2-amine
- 4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide
- 4-(4-Bromophenyl)-sulfonyl]benzoyl}-L-valine
Comparison: 4-(4-Bromophenyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in organic synthesis compared to its similar compounds that may lack this functional group.
Properties
CAS No. |
383142-67-4 |
---|---|
Molecular Formula |
C10H6BrNOS |
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H |
InChI Key |
KWYHBOLLADFDBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C=O)Br |
Purity |
95 |
Origin of Product |
United States |
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